REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([CH2:5][C:6]([O:8]C)=[O:7])#[N:4].[CH3:10][N:11]([CH3:20])[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.Cl>C(O)C>[C:3]([C:5](=[CH:16][C:15]1[CH:18]=[CH:19][C:12]([N:11]([CH3:20])[CH3:10])=[CH:13][CH:14]=1)[C:6]([OH:8])=[O:7])#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
34.01 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
13.77 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Name
|
aqueous solution
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a uniform solution
|
Type
|
TEMPERATURE
|
Details
|
Under reflux
|
Type
|
CUSTOM
|
Details
|
to obtain the precipitates
|
Type
|
CUSTOM
|
Details
|
to recrystallize from a methanol/ethanol mixture
|
Reaction Time |
51 h |
Name
|
needles
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.51 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |